2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide
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Overview
Description
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a dioxane ring fused with an indole moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic oxindole intermediate . This intermediate is then further reacted with hydrazine derivatives to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazol]-2-one
- Spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’(1’H)-one
Uniqueness
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
320741-49-9 |
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Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-4-11-10(7-9)14(20-5-2-6-21-14)13(19)17(11)8-12(18)16-15/h3-4,7H,2,5-6,8,15H2,1H3,(H,16,18) |
InChI Key |
MSPSLMAHAXIQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC(=O)NN |
solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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